2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
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Overview
Description
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is an organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a benzamide group linked to a benzyl ether, which is further substituted with a formyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide typically involves the reaction of 2-hydroxybenzamide with 5-formyl-2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzamide attacks the benzyl chloride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-[(5-Carboxy-2-methoxybenzyl)oxy]benzamide.
Reduction: 2-[(5-Hydroxymethyl-2-methoxybenzyl)oxy]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Formyl-2-methoxyphenyl)methoxy]benzamide: Similar structure but with a methoxy group instead of a benzyl ether.
5-Formyl-2-methoxyphenylboronic acid: Contains a boronic acid group instead of a benzamide.
Uniqueness
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is unique due to the combination of its benzamide and benzyl ether functionalities, which provide distinct chemical reactivity and potential for diverse applications. Its structural features allow for various modifications, making it a versatile compound in synthetic chemistry and biological research.
Properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-7-6-11(9-18)8-12(14)10-21-15-5-3-2-4-13(15)16(17)19/h2-9H,10H2,1H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJDDSMEJMUONA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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